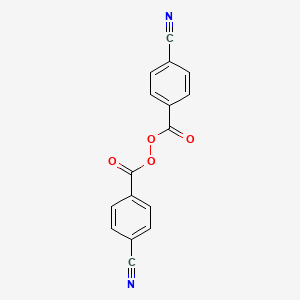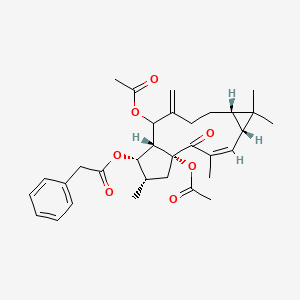![molecular formula C14H14O B14750306 2-[(But-2-en-1-yl)oxy]naphthalene CAS No. 833-70-5](/img/structure/B14750306.png)
2-[(But-2-en-1-yl)oxy]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(But-2-en-1-yl)oxy]naphthalene is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a naphthalene ring system substituted with a but-2-en-1-yloxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-2-en-1-yl)oxy]naphthalene can be achieved through the Williamson ether synthesis. This method involves the reaction of an alcohol with an alkyl halide in the presence of a base. Specifically, the synthesis can be carried out by reacting 2-naphthol with iodobutane in the presence of sodium hydroxide (NaOH) and ethanol (EtOH) as the solvent. The reaction is typically heated under reflux conditions to ensure complete dissolution of the reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(But-2-en-1-yl)oxy]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into dihydronaphthalene derivatives.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Nitro, sulfonyl, and halogenated naphthalene derivatives
Applications De Recherche Scientifique
2-[(But-2-en-1-yl)oxy]naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(But-2-en-1-yl)oxy]naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butoxynaphthalene: Similar in structure but with a butoxy group instead of a but-2-en-1-yloxy group.
2-(Naphthalen-2-yloxy)acetamide: Contains a naphthalen-2-yloxy group but with an acetamide moiety.
Naphthalene derivatives: Such as naphthoquinones, dihydronaphthalenes, and halogenated naphthalenes.
Uniqueness
2-[(But-2-en-1-yl)oxy]naphthalene is unique due to the presence of the but-2-en-1-yloxy group, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives. This unique structure allows for specific interactions with molecular targets and pathways, making it valuable for various scientific and industrial applications .
Propriétés
Numéro CAS |
833-70-5 |
|---|---|
Formule moléculaire |
C14H14O |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
2-but-2-enoxynaphthalene |
InChI |
InChI=1S/C14H14O/c1-2-3-10-15-14-9-8-12-6-4-5-7-13(12)11-14/h2-9,11H,10H2,1H3 |
Clé InChI |
MYAUPTGLTLJKPB-UHFFFAOYSA-N |
SMILES canonique |
CC=CCOC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


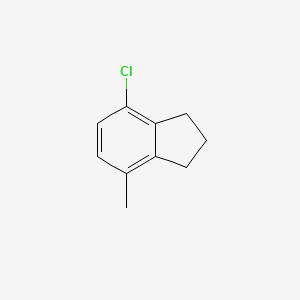

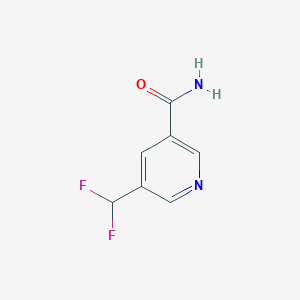

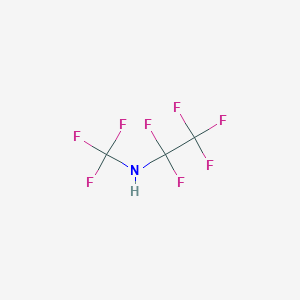
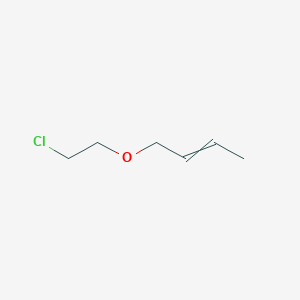
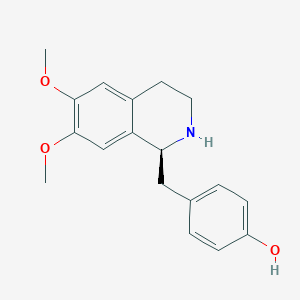

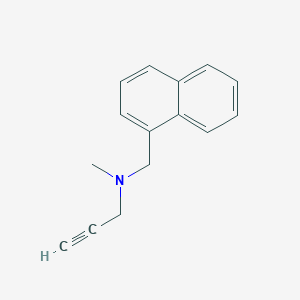
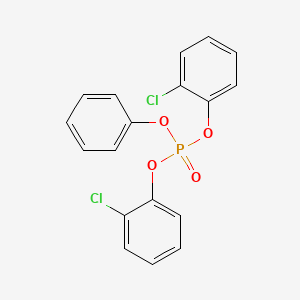
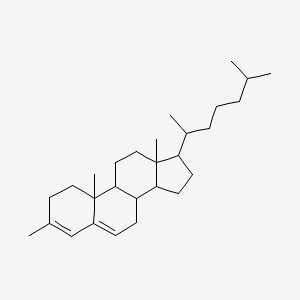
![(2Z)-5-bromo-2-[(5Z)-4-methoxy-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-ylidene]indole](/img/structure/B14750305.png)
